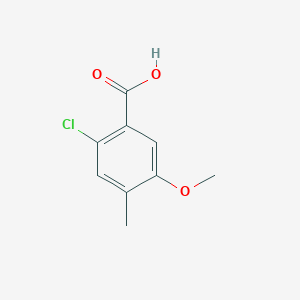

2-Chloro-5-methoxy-4-methylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO3 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

2-chloro-5-methoxy-4-methylbenzoic acid |

InChI |

InChI=1S/C9H9ClO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4H,1-2H3,(H,11,12) |

InChI Key |

JLTBPXKHWBUMOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Methoxy 4 Methylbenzoic Acid

Retrosynthetic Analysis of 2-Chloro-5-methoxy-4-methylbenzoic acid

A retrosynthetic analysis of this compound suggests several potential synthetic pathways by disconnecting the target molecule at key functional groups. The primary disconnections can be envisioned at the carbon-chlorine bond, the carbon-carboxyl bond, and the carbon-methoxy bond.

One logical approach involves the late-stage introduction of the chloro group via electrophilic aromatic substitution. This pathway identifies 5-methoxy-4-methylbenzoic acid as a key precursor. The electron-donating nature of the methoxy (B1213986) and methyl groups would direct the chlorination to the ortho and para positions. With the para position to the methoxy group blocked by the methyl group, and the ortho position to the methyl group being sterically hindered, the most likely position for chlorination would be ortho to the methoxy group.

Alternatively, a disconnection of the carboxyl group suggests a precursor such as 1-chloro-4-methoxy-2-methylbenzene . The introduction of the carboxylic acid function could then be achieved through methods like lithiation followed by quenching with carbon dioxide, or through a transition metal-catalyzed carboxylation reaction.

A further disconnection strategy could involve the formation of the methoxy group. This would point to a precursor like 2-chloro-5-hydroxy-4-methylbenzoic acid , which could be methylated in a subsequent step. Each of these retrosynthetic pathways informs the various synthetic routes discussed in the following sections.

Classical and Contemporary Synthetic Routes to 2-Chloro-5-methoxy-4-methylbenzoic acidbenchchem.comgoogle.comgoogle.comgoogleapis.com

The synthesis of this compound can be approached through a variety of classical and contemporary organic chemistry reactions. These routes often involve the sequential introduction of the chloro, methoxy, and carboxyl functional groups onto a substituted benzene (B151609) ring.

Approaches via Halogenation and Alkoxylation

A prominent synthetic strategy involves the direct halogenation of a suitably substituted benzoic acid derivative. While a direct synthesis of this compound is not extensively detailed in the available literature, a closely related synthesis of 2-methoxy-5-chlorobenzoic acid provides a valuable procedural analogy. In this method, 2-methoxybenzoic acid is chlorinated using gaseous chlorine in an organic solvent. google.com The reaction is typically carried out at reflux in carbon tetrachloride, with iodine acting as a catalyst. google.com The addition of an ester of a lower alcohol can improve the yield and selectivity of the reaction. google.com

A similar approach for the target molecule would involve the selective chlorination of 5-methoxy-4-methylbenzoic acid at the 2-position. The reaction conditions would likely be comparable, utilizing a chlorinating agent in the presence of a catalyst.

Below is a table summarizing the reaction conditions for the analogous synthesis of 2-methoxy-5-chlorobenzoic acid. google.com

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temperature | Reported Yield |

|---|---|---|---|---|---|

| 2-methoxybenzoic acid | Gaseous Chlorine | Iodine | Carbon Tetrachloride | Reflux (73-78 °C) | Up to 95% |

Carboxylation Strategiesgoogle.com

Carboxylation strategies offer another viable route to this compound. This approach typically begins with a benzene ring that already possesses the chloro, methoxy, and methyl substituents, with the final step being the introduction of the carboxylic acid group. A potential precursor for this strategy is 1-chloro-4-methoxy-2-methylbenzene.

The carboxylation of such a precursor can be achieved through several methods. A classic approach involves organometallic intermediates, such as the formation of an organolithium or Grignard reagent, followed by reaction with carbon dioxide. However, these methods can be sensitive to other functional groups present in the molecule.

More contemporary carboxylation strategies involve transition metal-catalyzed reactions, which are discussed in more detail in section 2.3.

Methylation and Chlorination Reactionsgoogleapis.com

Synthetic routes that involve methylation and chlorination reactions often start from a precursor that contains a hydroxyl or an amino group, which is then converted to the desired methoxy and chloro functionalities. For instance, a synthetic pathway analogous to the preparation of 4-amino-5-chloro-2-methoxybenzoic acid could be envisioned. googleapis.com

In such a route, a starting material like 5-hydroxy-4-methylbenzoic acid could first be methylated to introduce the methoxy group. This is often achieved using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base. googleapis.com Following methylation, a chlorination step would be carried out. N-chlorosuccinimide (NCS) is a common reagent for this purpose, often used in a solvent like N,N-dimethylformamide (DMF). googleapis.com

The following table outlines the general steps and reagents used in an analogous synthesis involving methylation and chlorination. googleapis.com

| Reaction Step | Key Reagents | Typical Solvent | General Conditions |

|---|---|---|---|

| Methylation of a hydroxyl group | Dimethyl sulfate, Base (e.g., Potassium hydroxide) | Acetone | Room temperature to mild heating |

| Chlorination of the aromatic ring | N-chlorosuccinimide (NCS) | N,N-dimethylformamide (DMF) | Elevated temperature (e.g., 65-75 °C) |

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. For the synthesis of this compound, transition metal-catalyzed reactions are particularly relevant.

Transition Metal-Catalyzed Coupling Reactions (e.g., Carboxylation, Suzuki-type couplings)

Transition metal-catalyzed carboxylation offers a powerful alternative to traditional methods for introducing a carboxylic acid group. These reactions often utilize palladium, nickel, or copper catalysts to facilitate the reaction of an aryl halide or pseudohalide with a source of carbon dioxide. For the synthesis of the target molecule, a precursor like 1-chloro-4-methoxy-2-methylbenzene could potentially undergo a palladium-catalyzed carboxylation.

Suzuki-type couplings, which form carbon-carbon bonds, could also be employed, for instance, by coupling a boronic acid derivative with a suitable partner. While a direct application to the synthesis of this compound is not prominently documented, the versatility of this reaction makes it a plausible approach. For example, a suitably protected 2,5-dihalogenated-4-methylbenzoic acid derivative could potentially undergo a Suzuki coupling with a methoxide (B1231860) source, although this is a less common application of the Suzuki reaction.

The development of these catalytic methods continues to provide new and more efficient pathways for the synthesis of complex substituted benzoic acids like this compound.

Acid/Base Catalyzed Transformations

Acid and base catalysis plays a crucial role in the synthesis of this compound, particularly in the hydrolysis of its ester precursors. A common synthetic strategy involves the initial chlorination of a precursor like methyl 5-methoxy-4-methylbenzoate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification):

This transformation is typically achieved by reacting the ester, methyl 2-chloro-5-methoxy-4-methylbenzoate, with a strong base such as sodium hydroxide (B78521) (NaOH) in a mixture of water and an organic solvent like methanol (B129727) or ethanol. The reaction is generally heated under reflux to ensure completion. The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This is followed by the elimination of the methoxide ion and the formation of the carboxylate salt. A final acidification step with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the desired this compound. A high yield of the final product can be achieved through this method. For instance, a similar hydrolysis of methyl 5-bromo-2-methoxy-4-methylbenzoate using NaOH in an ethanol/water mixture, followed by acidification with HCl, resulted in an 82% yield of the corresponding benzoic acid. chemicalbook.com

Acid-Catalyzed Hydrolysis:

Alternatively, the ester can be hydrolyzed under acidic conditions. This reaction is typically carried out by heating the ester in the presence of a dilute strong acid, like sulfuric acid or hydrochloric acid, in an aqueous solution. The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product. To drive the equilibrium towards the products, it is often necessary to remove the alcohol as it is formed or to use a large excess of water.

| Catalyst Type | Reagents | General Conditions | Key Mechanistic Step |

| Base-Catalyzed | Ester, NaOH/KOH, H₂O/Alcohol | Heating/Reflux | Nucleophilic attack by OH⁻ |

| Acid-Catalyzed | Ester, H₂SO₄/HCl, H₂O | Heating/Reflux | Protonation of carbonyl oxygen |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considering alternative solvents and improving the efficiency of the reactions.

A significant aspect of green chemistry is the reduction or elimination of hazardous organic solvents. In the context of the synthesis of this compound, this can be approached in two ways:

Solvent-Free Synthesis: The chlorination of the precursor, 5-methoxy-4-methylbenzoic acid, could potentially be carried out under solvent-free conditions. Mechanochemical methods, where the reaction is induced by mechanical force (e.g., ball milling), have been successfully applied to the chlorination of other aromatic compounds, such as pyrazoles, using reagents like trichloroisocyanuric acid. google.com This approach eliminates the need for solvents, reduces waste, and can lead to faster reaction times.

Renewable and Greener Solvents: When a solvent is necessary, replacing traditional hazardous solvents with more environmentally benign alternatives is a key green chemistry strategy. For the chlorination step, which has traditionally been carried out in solvents like carbon tetrachloride, greener alternatives could be explored. google.com Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Research has shown that the chlorination of various aromatic compounds can be effectively performed in aqueous media. For the hydrolysis step, water is already a key reagent and solvent. Furthermore, the use of bio-based solvents, derived from renewable feedstocks, is another promising avenue.

| Approach | Description | Potential Application in Synthesis |

| Solvent-Free | Reactions conducted without a solvent, often using mechanochemistry. | Chlorination of 5-methoxy-4-methylbenzoic acid. |

| Renewable Solvents | Utilizing solvents derived from biological sources. | Replacing traditional solvents in chlorination and work-up steps. |

| Water as a Solvent | Employing water as the reaction medium. | Chlorination and hydrolysis steps. |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com A higher atom economy signifies a more sustainable process with less waste generation.

For the synthesis of this compound via the chlorination of 5-methoxy-4-methylbenzoic acid, the reaction can be represented as:

C₉H₁₀O₃ + Cl₂ → C₉H₉ClO₃ + HCl

The atom economy for this reaction can be calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

Molecular Weight of C₉H₉ClO₃ (this compound) ≈ 200.62 g/mol

Molecular Weight of C₉H₁₀O₃ (5-methoxy-4-methylbenzoic acid) ≈ 166.17 g/mol

Molecular Weight of Cl₂ (Chlorine) ≈ 70.90 g/mol

Atom Economy = (200.62 / (166.17 + 70.90)) x 100% ≈ 84.6%

This calculation indicates that, under ideal conditions, approximately 84.6% of the mass of the reactants is incorporated into the desired product. The remaining 15.4% is converted into the byproduct, hydrogen chloride (HCl). While this is a relatively high atom economy, further improvements could be explored, for instance, by finding a use for the HCl byproduct.

Optimization of Reaction Conditions and Yields for this compound Production

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. The key parameters for optimization in the proposed synthetic route (chlorination followed by hydrolysis) include:

Catalyst Selection and Concentration: For the chlorination step, the choice and amount of catalyst are crucial. Lewis acids are often used to catalyze electrophilic aromatic substitution reactions. The concentration of the catalyst needs to be optimized to achieve a high reaction rate without promoting side reactions.

Solvent Effects: The polarity and nature of the solvent can significantly influence the reaction rate and selectivity. While greener solvents are desirable, their impact on yield must be carefully evaluated. For the hydrolysis step, the ratio of organic solvent to water can affect the solubility of the reactants and the reaction rate.

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures generally lead to faster reaction rates but can also result in the formation of unwanted byproducts. The optimal temperature and reaction time need to be determined experimentally to achieve the highest yield of the desired product in the shortest possible time. For instance, in the chlorination of a similar compound, the reaction temperature was a critical factor, with higher temperatures leading to unwanted side reactions.

Reactant Stoichiometry: The molar ratio of the reactants can impact the conversion of the starting material and the formation of byproducts. For the chlorination step, the ratio of the chlorinating agent to the benzoic acid precursor would need to be optimized to favor mono-chlorination and minimize di-chlorination.

The following table presents a hypothetical optimization study for the chlorination of 5-methoxy-4-methylbenzoic acid, illustrating the effect of varying different parameters on the reaction yield.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | FeCl₃ | CCl₄ | 70 | 4 | 75 |

| 2 | AlCl₃ | CCl₄ | 70 | 4 | 72 |

| 3 | FeCl₃ | Dichloroethane | 70 | 4 | 80 |

| 4 | FeCl₃ | Dichloroethane | 80 | 2 | 85 |

| 5 | FeCl₃ | Dichloroethane | 80 | 4 | 83 (with byproducts) |

This hypothetical data suggests that using dichloroethane as a solvent and a reaction temperature of 80°C for 2 hours could provide the optimal yield. Further optimization of the hydrolysis step would similarly involve adjusting the base/acid concentration, temperature, and reaction time to maximize the conversion of the ester to the final acid product.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Methoxy 4 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR analyses provide critical information on the chemical environment of each atom. For 2-Chloro-5-methoxy-4-methylbenzoic acid, one would expect to observe distinct signals corresponding to the aromatic protons, the methyl group protons, and the methoxy (B1213986) group protons in the ¹H NMR spectrum. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and integration values would confirm the substitution pattern on the benzoic acid ring.

Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, the methyl carbon, and the methoxy carbon. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the chloro, methoxy, and methyl substituents, providing further confirmation of their positions.

Predicted ¹H and ¹³C NMR Data

Lacking experimental data, theoretical chemical shifts can be predicted based on the analysis of structurally similar compounds. These predictions, while useful, are not a substitute for empirical evidence.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~7.0-7.2 | - |

| H-6 | ~7.8-8.0 | - |

| COOH | ~11-13 | ~165-170 |

| OCH₃ | ~3.8-4.0 | ~55-60 |

| CH₃ | ~2.2-2.4 | ~15-20 |

| C-1 | - | ~125-130 |

| C-2 | - | ~130-135 |

| C-3 | - | ~115-120 |

| C-4 | - | ~140-145 |

| C-5 | - | ~155-160 |

| C-6 | - | ~120-125 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the substituents (chloro, methoxy, methyl, and carboxylic acid groups) to the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be used to confirm the relative positions of the substituents on the ring by observing through-space interactions between their protons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise mass of this compound with high accuracy. This measurement would allow for the unambiguous confirmation of its molecular formula, C₉H₉ClO₃, by comparing the experimental mass to the calculated theoretical mass.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented to produce a characteristic pattern of daughter ions. The fragmentation pathways of this compound would likely involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), or a methyl radical (•CH₃). Analysis of these fragmentation patterns provides valuable information that corroborates the proposed structure. For instance, a common fragmentation for benzoic acids is the loss of the carboxyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the solid state. This would offer an unambiguous confirmation of the molecular structure and its conformation.

Crystal Packing and Intermolecular Interactions

While specific crystallographic data for this compound is not publicly available, its crystal packing and intermolecular interactions can be inferred from the extensive studies on substituted benzoic acids. The dominant and structure-directing interaction in the crystal lattice of nearly all benzoic acid derivatives is the formation of centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxylic acid moieties. cdnsciencepub.commdpi.comuky.edu

These dimers are formed by a pair of O-H···O hydrogen bonds, creating a highly stable eight-membered ring motif. The strength of this dimeric hydrogen bond can be influenced by the electronic effects of the substituents on the benzene ring. cdnsciencepub.comresearchgate.net Electron-donating groups generally strengthen these interactions, while electron-withdrawing or sterically bulky ortho-substituents can weaken them. cdnsciencepub.comresearchgate.net

π-π Stacking: The planar aromatic rings are likely to arrange in offset stacks to maximize attractive π-π interactions, a common feature in the crystal structures of aromatic carboxylic acids. ucl.ac.uk

Weak Hydrogen Bonds: C-H···O and C-H···Cl interactions may also play a role in stabilizing the three-dimensional crystal lattice, involving the aromatic, methyl, and methoxy C-H donors and the carbonyl oxygen or chlorine acceptors.

The interplay of the strong hydrogen bond dimers and these weaker, more diffuse interactions dictates the final, most thermodynamically stable packing arrangement of the molecules in the solid state.

Bond Lengths, Bond Angles, and Dihedral Angles

Experimental crystallographic data, from which precise bond lengths, bond angles, and dihedral angles are determined, is not available in public crystallographic databases for this compound. Such data would provide definitive information on the molecule's geometry in the solid state.

The key dihedral angles determining the molecule's conformation are the rotation of the carboxyl group and the methoxy group relative to the plane of the benzene ring. nih.gov Steric hindrance between the ortho-chloro substituent and the carboxylic acid group likely forces the carboxyl group to twist out of the plane of the aromatic ring. Similarly, the methoxy group's orientation is influenced by the adjacent chloro and methyl groups. Computational chemistry studies on analogous compounds are often used to predict these geometric parameters in the absence of experimental data. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, the spectra are expected to be rich with characteristic bands corresponding to its carboxylic acid, methoxy, methyl, chloro, and substituted benzene components.

The most prominent feature in the IR spectrum of a carboxylic acid is the broad O-H stretching band, typically centered around 3000 cm⁻¹, which arises from the hydrogen-bonded dimer. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp band. Its position is sensitive to whether the molecule exists as a monomer or a dimer; in the solid state, the dimeric form dominates, typically absorbing in the 1680–1710 cm⁻¹ region.

Other key vibrations include the C-O stretching of the carboxylic acid and methoxy groups, C-H stretching modes for the aromatic ring and the methyl/methoxy groups, in-plane and out-of-plane C-H bending vibrations, aromatic C=C ring stretching modes, and the C-Cl stretching vibration.

Characteristic Absorption Frequencies of this compound

While a specific experimental spectrum for this compound is not publicly documented, the expected absorption frequencies can be assigned based on data from analogous molecules and established correlation tables. The following table outlines the probable vibrational assignments.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch (H-bonded) | Carboxylic Acid (-COOH) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Medium |

| C-H Stretch (Asymmetric) | Methyl (-CH₃) | ~2960 | Medium |

| C-H Stretch (Asymmetric) | Methoxy (-OCH₃) | ~2940 | Medium |

| C-H Stretch (Symmetric) | Methyl (-CH₃) | ~2870 | Medium |

| C-H Stretch (Symmetric) | Methoxy (-OCH₃) | ~2835 | Medium |

| C=O Stretch (Dimer) | Carboxylic Acid (-COOH) | 1710 - 1680 | Very Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium to Strong |

| C-O-H In-plane Bend | Carboxylic Acid (-COOH) | 1440 - 1395 | Medium |

| C-O Stretch (Coupled) | Carboxylic Acid (-COOH) | 1320 - 1210 | Strong |

| C-O Stretch (Aryl Ether) | Methoxy (-OCH₃) | 1275 - 1200 (Asym), 1075-1020 (Sym) | Strong |

| O-H Out-of-plane Bend | Carboxylic Acid (-COOH) | 960 - 875 | Broad, Medium |

| C-Cl Stretch | Chloro-aromatic | 800 - 600 | Strong |

Conformational Analysis using Vibrational Modes

Vibrational spectroscopy can provide insights into the conformational isomers of a molecule, as different spatial arrangements of atoms lead to distinct vibrational frequencies. For this compound, two primary sources of conformational isomerism are the rotation about the C(ring)-COOH bond and the C(ring)-OCH₃ bond. ucl.ac.uknih.gov

The orientation of the carboxyl group relative to the benzene ring can be described as syn or anti. These conformers can sometimes be distinguished by shifts in the C=O stretching frequency and the O-H bending modes. ucl.ac.uk The presence of a bulky ortho-substituent (the chlorine atom) likely creates a significant rotational barrier, favoring a non-planar conformation where the carboxyl group is twisted out of the ring plane.

Similarly, the methoxy group can orient its methyl group either toward or away from the adjacent chlorine atom. These different conformations would result in subtle changes in the C-O stretching frequencies and the C-H bending modes of the methoxy group. In solution, multiple conformers may exist in equilibrium, while in the solid state, the molecule typically adopts a single, lowest-energy conformation dictated by crystal packing forces. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

The electronic absorption properties of this compound, as determined by UV-Visible spectroscopy, are dominated by the substituted benzene ring, which acts as the primary chromophore. The absorption bands in the UV region arise from π → π* electronic transitions within the aromatic system. wikipedia.orglibretexts.org

For a benzene chromophore, two main transitions are typically observed: the intense E-band (at ~200 nm) and the weaker, more structured B-band (at ~255 nm). wikipedia.org The substituents on the ring—chloro, methoxy, methyl, and carboxyl groups—act as auxochromes, modifying the energy of these transitions and causing shifts in the absorption maxima (λmax). ijermt.org

The combined electronic effects of the substituents are complex:

Methoxy group (-OCH₃): A strong electron-donating group (activating) that typically causes a significant bathochromic (red) shift of the π → π* transitions. ijermt.org

Methyl group (-CH₃): A weak electron-donating group that also contributes to a minor bathochromic shift.

Carboxyl group (-COOH): An electron-withdrawing group (deactivating) that can cause a hypsochromic (blue) shift.

The net effect on the absorption spectrum is a superposition of these individual contributions. It is expected that the strong electron-donating character of the methoxy group will be the dominant influence, resulting in the primary absorption bands of this compound being shifted to wavelengths longer than that of unsubstituted benzene.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters and amides, removal of the carboxyl group through decarboxylation, and formation of salts.

The carboxylic acid functionality of this compound readily undergoes esterification with alcohols in the presence of an acid catalyst or using coupling agents. This reaction is fundamental for creating derivatives with altered solubility or for protecting the carboxylic acid group during subsequent synthetic steps. Acid-catalyzed esterification, often employing an alcohol like methanol (B129727) with a strong acid such as sulfuric acid, proceeds by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.

Amidation reactions are similarly crucial, converting the carboxylic acid into amides by reaction with primary or secondary amines. These reactions typically require the activation of the carboxylic acid, as the amine is not nucleophilic enough to directly attack the neutral acid. Common methods involve the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride or converting the carboxylic acid to a more reactive acyl chloride. medchemexpress.comnih.gov For instance, related 5-chloro-2-methoxy-benzoyl chloride has been used to synthesize amides by reacting it with amines in the presence of a base like triethylamine (B128534). prepchem.com

| Reaction Type | Reagents/Catalysts | Product Type | Typical Yield | Source |

|---|---|---|---|---|

| Acid-catalyzed Esterification | Methanol, H₂SO₄ | Methyl 2-chloro-5-methoxy-4-methylbenzoate | 85–92% | |

| Mitsunobu Reaction | Alcohol (ROH), DIAD, PPh₃ | Alkyl 2-chloro-5-methoxy-4-methylbenzoate | 78–88% | |

| Amidation (Coupling) | Amine (RNH₂), EDC hydrochloride, Et₃N | N-substituted 2-chloro-5-methoxy-4-methylbenzamide | Good to Excellent | medchemexpress.comnih.govacs.org |

| Amidation (via Acyl Chloride) | 1. Thionyl chloride (SOCl₂) 2. Amine (RNH₂) | N-substituted 2-chloro-5-methoxy-4-methylbenzamide | High | prepchem.com |

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). learncbse.in While the decarboxylation of aromatic carboxylic acids is generally a challenging reaction requiring high temperatures, it can be facilitated by specific catalysts or reaction conditions. byjus.com The reaction is entropically favored at low partial pressures of CO₂. rwth-aachen.de Catalytic methods, for instance using bimetallic nanoparticles, have been developed for the decarboxylation of various substituted benzoic acids, particularly those with hydroxyl or amine groups. rwth-aachen.deacs.org For this compound, such a transformation would yield 2-chloro-5-methoxy-4-methylbenzene. While specific studies on the decarboxylation of this particular compound are not prevalent, copper-catalyzed protodecarboxylation under microwave irradiation is a known method for various benzoic acids and could potentially be applied. organic-chemistry.org

As a carboxylic acid, this compound is acidic and readily reacts with bases to form carboxylate salts. Treatment with inorganic bases like sodium hydroxide (B78521) or potassium hydroxide results in the formation of the corresponding sodium or potassium 2-chloro-5-methoxy-4-methylbenzoate. These salt forms often exhibit increased water solubility compared to the parent acid.

The carboxylate group can also act as a ligand, coordinating with metal ions to form metal complexes. The oxygen atoms of the carboxylate can bind to a metal center in various modes (monodentate, bidentate chelating, or bridging), leading to the formation of coordination polymers or discrete metal-organic complexes. The specific structure and properties of these complexes depend on the metal ion, the stoichiometry, and the reaction conditions.

Aromatic Ring Functionalization and Substitution Reactions

The substituents already present on the benzene ring of this compound govern the regioselectivity of further substitution reactions. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and activating, directing incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org Conversely, the chloro (-Cl) and carboxylic acid (-COOH) groups are electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. msu.eduquora.com The combined effect of these groups determines the outcome of electrophilic aromatic substitution.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a common electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com For this compound, the powerful activating and ortho, para-directing influence of the methoxy group is expected to dominate. The positions ortho to the methoxy group are C-6 and C-4. The C-4 position is already substituted with a methyl group. The C-6 position is sterically unhindered. Therefore, nitration would be expected to occur primarily at the C-6 position. Nitration of similar o-chlorobenzoic acid derivatives often results in a mixture of isomers, with the position of nitration influenced by temperature and the specific nitrating agent used. guidechem.compatsnap.comgoogleapis.com

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H), typically using fuming sulfuric acid (H₂SO₄ + SO₃). Similar to nitration, the directing effects of the existing substituents will control the position of the incoming electrophile. msu.edu The activating groups will direct the sulfonation. For related compounds like 2-methoxybenzoic acid, sulfonation can be achieved using agents like chlorosulfonic acid, often leading to substitution at the position para to the methoxy group. google.comgoogle.com In the case of this compound, the C-6 position is the most likely site for sulfonation due to the directing influence of the methoxy group.

| Reaction Type | Reagents | Predicted Major Product | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-5-methoxy-4-methyl-6-nitrobenzoic acid | libretexts.orgmasterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ | 2-Chloro-5-methoxy-4-methyl-6-sulfobenzoic acid | msu.edugoogle.com |

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on the aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comlibretexts.org

In this compound, the chlorine atom at the C-2 position can act as a leaving group. The reaction is activated by the electron-withdrawing carboxylic acid group at the C-1 position (ortho to the chlorine). This allows the chlorine to be displaced by various nucleophiles under appropriate conditions. For example, reaction with aqueous ammonia at elevated temperatures in the presence of a copper catalyst can replace the chlorine with an amino group. Similarly, treatment with sodium methoxide (B1231860) can lead to the substitution of chlorine with a methoxy group.

| Reaction Type | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Amination | NH₃ (aq.) | 120°C, CuI catalyst | 2-Amino-5-methoxy-4-methylbenzoic acid | 65% | |

| Methoxylation | NaOMe | DMF, 80°C | 2,5-Dimethoxy-4-methylbenzoic acid | 72% |

An in-depth examination of the chemical reactivity and transformative potential of this compound reveals a versatile scaffold for organic synthesis. This article focuses exclusively on the transformations involving its key functional groups—the chloro, methoxy, and carboxylic acid moieties—as well as its behavior under oxidative, reductive, and photochemical conditions.

Derivatization and Analog Synthesis of 2 Chloro 5 Methoxy 4 Methylbenzoic Acid

Synthesis of Esters, Amides, and Hydrazides of 2-Chloro-5-methoxy-4-methylbenzoic acid

The carboxylic acid group of this compound is a prime site for derivatization to modulate its physicochemical properties, such as lipophilicity and cell permeability, which can in turn influence its pharmacokinetic profile. Standard synthetic protocols are employed for the synthesis of its esters, amides, and hydrazides.

Esters: Esterification is commonly achieved by reacting the parent carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically by treatment with thionyl chloride or oxalyl chloride. prepchem.comchemicalbook.comprepchem.com This acyl chloride is then reacted with an alcohol to furnish the corresponding ester. nih.gov For instance, the reaction of 5-chloro-2-methoxy-benzoyl chloride with ethyl 2-ethoxy-4-aminobenzoate in the presence of triethylamine (B128534) yields the corresponding ester. prepchem.com

Amides: Amide derivatives are synthesized in a similar fashion to esters, where the acyl chloride of this compound is reacted with a primary or secondary amine. google.com The reaction is typically carried out in an inert solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.

Hydrazides: The synthesis of hydrazides involves the reaction of the corresponding ester with hydrazine (B178648) hydrate. This nucleophilic acyl substitution reaction typically proceeds under reflux conditions.

These derivatization strategies are summarized in the table below:

| Derivative | Reagents and Conditions | Product |

| Ester | 1. SOCl₂ or (COCl)₂, reflux2. R-OH, base (e.g., pyridine, triethylamine) | 2-Chloro-5-methoxy-4-methylbenzoyl ester |

| Amide | 1. SOCl₂ or (COCl)₂, reflux2. R₁R₂NH, base (e.g., pyridine, triethylamine) | 2-Chloro-5-methoxy-4-methylbenzamide |

| Hydrazide | 1. R-OH, H⁺ (esterification)2. NH₂NH₂·H₂O, reflux | 2-Chloro-5-methoxy-4-methylbenzoyl hydrazide |

Modifications at the Aromatic Ring System

Alterations to the substituents on the aromatic ring of this compound are crucial for exploring the structure-activity relationship and for fine-tuning the electronic and steric properties of the molecule.

Electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the benzene (B151609) ring. The directing effects of the existing substituents (chloro, methoxy (B1213986), methyl, and carboxyl groups) will govern the position of the incoming substituent. For example, nitration of a similar compound, 2-(3-chloro-4-methylbenzoyl)benzoic acid, has been shown to yield a mixture of nitro-substituted products, with the major product being 2-(3-chloro-4-methyl-6-nitrobenzoyl)benzoic acid. rsc.org Similarly, halogenation can introduce another halogen atom to the ring. For instance, chlorination of a p-aminosalicylic acid derivative with N-chlorosuccinimide (NCS) in DMF has been used to synthesize 4-amino-5-chloro-2-methoxybenzoic acid. google.com

Bioisosterism is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. drughunter.com

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced by other acidic functionalities to modulate acidity, lipophilicity, and metabolic stability. nih.govucc.ieresearchgate.net Common bioisosteres for the carboxylic acid moiety include:

Tetrazoles: These are widely recognized non-classical bioisosteres with comparable acidity to carboxylic acids but with increased lipophilicity. drughunter.comnih.gov

Sulfonamides: This group can mimic the hydrogen-bonding properties of carboxylic acids but are generally weaker acids. drughunter.com

Hydroxamic acids: These are moderately acidic and are known for their metal-chelating properties. nih.gov

Methoxy Bioisosteres: The methoxy group can be replaced by other substituents to alter metabolic stability and electronic properties. Common bioisosteres for the methoxy group include:

Fluorine and fluorinated alkyl groups (e.g., -OCHF₂, -OCF₃): Replacement of a methoxy group with fluorine can block metabolic oxidation and alter the electronic nature of the ring. cambridgemedchemconsulting.comchemrxiv.org

Methylthio group (-SCH₃): This group is a classical bioisostere of the methoxy group.

The following table provides a summary of potential bioisosteric replacements:

| Original Group | Bioisostere | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole, Sulfonamide, Hydroxamic Acid | Modulate acidity, lipophilicity, and metabolic stability |

| Methoxy (-OCH₃) | Fluoro (-F), Difluoromethoxy (-OCHF₂), Trifluoromethoxy (-OCF₃), Methylthio (-SCH₃) | Enhance metabolic stability, alter electronic properties |

Preparation of Heterocyclic Ring Fused Analogs

Fusing a heterocyclic ring to the benzene nucleus of this compound can lead to novel chemical entities with distinct biological profiles. The synthesis of such analogs typically requires the presence of appropriate functional groups on the benzoic acid core. For instance, if the chlorine atom at the 2-position were replaced by an amino group, it would provide a handle for the synthesis of fused heterocycles like quinazolines. The reaction of a 2-aminobenzoic acid derivative with various reagents can lead to the formation of a quinazoline (B50416) ring system. rsc.orgresearchgate.netorganic-chemistry.orgnih.govnih.gov Similarly, a 2-hydroxybenzoic acid analog could serve as a precursor for the synthesis of benzoxazines. google.comresearchgate.netmdpi.comgoogle.com

Structure-Activity Relationship (SAR) Studies via Analog Synthesis (focused on in vitro target interactions)

The synthesis of various analogs of this compound is instrumental in elucidating its structure-activity relationship (SAR). By systematically modifying different parts of the molecule and evaluating the in vitro activity of the resulting compounds against a specific biological target, researchers can identify the key structural features required for optimal interaction.

SAR studies on benzoic acid derivatives have shown that the nature and position of substituents on the aromatic ring significantly influence their biological activity. iomcworld.compharmacy180.comyoutube.comresearchgate.net For example, in the context of local anesthetics, electron-donating groups at the ortho or para positions can enhance activity by increasing the electron density of the carbonyl oxygen, which is believed to be important for receptor binding. pharmacy180.comyoutube.com

In the case of this compound analogs, SAR studies would involve assessing the impact of:

Derivatization of the carboxylic acid: Comparing the in vitro activity of the parent acid with its ester, amide, and hydrazide derivatives to understand the importance of the acidic proton and hydrogen bonding capabilities.

Modifications of the aromatic ring: Evaluating analogs with different substituents at various positions to probe the electronic and steric requirements for target binding. For instance, replacing the chloro group with other halogens or the methoxy group with its bioisosteres can provide insights into the role of these groups in the pharmacophore.

Fused heterocyclic systems: Testing the activity of quinazoline or benzoxazine (B1645224) analogs to explore new chemical space and potential new binding interactions with the target.

The data from these studies, often presented in tables comparing the chemical structure with in vitro potency (e.g., IC₅₀ or EC₅₀ values), are crucial for the rational design of more potent and selective analogs.

Computational and Theoretical Chemistry Studies on 2 Chloro 5 Methoxy 4 Methylbenzoic Acid

Analytical Methodologies for 2 Chloro 5 Methoxy 4 Methylbenzoic Acid in Research Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 2-Chloro-5-methoxy-4-methylbenzoic acid, enabling its separation from impurities, starting materials, and other byproducts. Techniques such as HPLC, GC-MS, and TLC are routinely used for both qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful and widely adopted technique for the analysis of substituted benzoic acids. ekb.eghelixchrom.com The method's development for this compound focuses on optimizing separation efficiency, peak shape, and analysis time.

A typical reversed-phase HPLC (RP-HPLC) method involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. ekb.egsielc.com For acidic compounds like this compound, controlling the mobile phase pH is critical. An acidic mobile phase (pH below the compound's pKa) ensures that the analyte is in its protonated, less polar form, leading to better retention and peak shape on the reversed-phase column. chromatographyonline.com

The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ekb.egnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to separate compounds with a range of polarities. ekb.eg Detection is commonly achieved using a UV detector, as the aromatic ring and carboxyl group in the molecule absorb ultraviolet light. usda.govthermofisher.com

Table 1: Illustrative RP-HPLC Method Parameters for Substituted Benzoic Acid Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | ekb.egnih.gov |

| Mobile Phase A | Aqueous Buffer (e.g., 0.1% Triethylamine (B128534), pH adjusted to 4.0 with phosphoric acid) | ekb.eg |

| Mobile Phase B | Acetonitrile, Methanol, or a mixture | ekb.eg |

| Elution Mode | Gradient | ekb.eg |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at ~205-230 nm | ekb.egnih.gov |

| Injection Volume | 10-20 µL | usda.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of the carboxylic acid group, direct analysis of this compound by Gas Chromatography (GC) is challenging. colostate.edu Therefore, a derivatization step is necessary to convert the non-volatile acid into a more volatile derivative suitable for GC analysis. acs.orggcms.cz

Common derivatization strategies include:

Alkylation (Esterification): The most common approach is the conversion of the carboxylic acid to its methyl ester. This can be achieved using reagents like diazomethane (B1218177) or by heating with methanol in the presence of an acid catalyst. researchgate.net

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. acs.orgnih.govnih.gov

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the volatile derivative from other components in the mixture, and the mass spectrometer provides identification based on the compound's mass spectrum and fragmentation pattern. acs.orgbohrium.com This technique is highly sensitive and specific, making it excellent for identifying trace-level impurities. researchgate.net

Table 2: Typical GC-MS Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization Reagent | Diazomethane or BSTFA + TMCS | acs.orgresearchgate.net |

| GC Column | Capillary column (e.g., DB-5MS) | N/A |

| Carrier Gas | Helium | N/A |

| Injection Mode | Splitless | N/A |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | N/A |

| MS Ionization | Electron Ionization (EI) at 70 eV | N/A |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) | nih.gov |

Thin-Layer Chromatography (TLC) and Column Chromatography for Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions and for preliminary purity assessment. researchgate.netnih.gov For this compound, a silica (B1680970) gel plate (normal-phase) can be used with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). researchgate.net The presence of the compound is typically visualized under UV light. merckmillipore.com

Column chromatography is the standard method for the purification of synthesized this compound on a laboratory scale. nih.gov The principle is similar to TLC, with silica gel being the most common stationary phase. The crude product is loaded onto the top of the column, and a solvent system, often determined by prior TLC analysis, is passed through the column to elute the components. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

Spectrophotometric and Spectrofluorometric Quantification Methods

UV-Vis spectrophotometry can be used for the direct quantification of this compound in solution. Substituted benzoic acids exhibit characteristic ultraviolet absorption bands due to their aromatic structure. researchgate.netacs.org The absorbance spectrum is known to be pH-dependent because the protonated carboxylic acid and the deprotonated carboxylate anion have different electronic structures and thus different absorption maxima. rsc.orgnih.gov

For quantification, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. It is crucial to control the pH of the solutions to ensure that the analyte is consistently in one form (either protonated or deprotonated). nih.gov While straightforward, this method is less specific than chromatographic techniques and is susceptible to interference from other UV-absorbing compounds in the sample matrix.

Electrochemical Detection Methods for this compound

Electrochemical methods, such as cyclic voltammetry, offer an alternative approach for the detection and quantification of substituted benzoic acids. researchgate.netacs.orgox.ac.uk The electrochemical behavior of these compounds is typically characterized by a reduction process at a working electrode (e.g., platinum or gold). acs.org This process often involves the dissociation of the acidic proton, followed by an electron transfer step. ox.ac.ukacs.org

The peak current generated during the voltammetric scan can be correlated to the concentration of the analyte in the solution. nih.gov While highly sensitive, electrochemical detection can be influenced by the sample matrix and the presence of other electroactive species. Modified electrodes, such as those coated with specific polymers, can be used to enhance selectivity and sensitivity for the target analyte. nih.govjfda-online.com This technique is particularly useful as a detector coupled with liquid chromatography.

Sample Preparation and Extraction Techniques for Academic Studies

Proper sample preparation is essential to isolate this compound from the research matrix (e.g., reaction mixtures, biological fluids) and to remove interfering substances prior to analysis. usda.gov The acidic nature of the carboxyl group is the key to most extraction strategies.

Liquid-Liquid Extraction (LLE): This is a classic technique for extracting acidic compounds. youtube.com The aqueous sample is first acidified to a pH well below the pKa of the benzoic acid, converting it to its neutral, more organic-soluble form. It is then extracted into a water-immiscible organic solvent such as ethyl acetate or dichloromethane. nih.gov The organic layer containing the analyte can then be separated, dried, and concentrated for analysis. nih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE. libretexts.orgsigmaaldrich.com For a substituted benzoic acid, a reversed-phase SPE cartridge (e.g., C18) can be used. labrulez.com The process typically involves these steps:

Conditioning: The cartridge is washed with an organic solvent (e.g., methanol) followed by acidified water.

Loading: The acidified sample is passed through the cartridge, and the neutral form of the analyte is retained on the hydrophobic sorbent.

Washing: The cartridge is washed with a weak solvent to remove polar impurities.

Elution: The purified analyte is eluted from the cartridge using a small volume of a strong organic solvent like methanol or acetonitrile. labrulez.com

This technique not only purifies the sample but can also be used to concentrate the analyte from a dilute solution. sigmaaldrich.com

Biological and Biochemical Research Applications of 2 Chloro 5 Methoxy 4 Methylbenzoic Acid Pre Clinical/mechanism Focus

In Vitro Enzyme Inhibition and Activation Studies

No specific data is available in the public domain regarding the in vitro enzyme inhibition or activation properties of 2-Chloro-5-methoxy-4-methylbenzoic acid.

Receptor Binding and Ligand Affinity Assays (Cell-free or Cell-based)

There are no published studies detailing the receptor binding profile or ligand affinity of this compound.

Cell-Based Assays for Molecular Mechanism Elucidation (e.g., gene expression, protein modulation)

Information regarding the use of this compound in cell-based assays to elucidate molecular mechanisms is not available in the scientific literature.

Interaction Studies with Biomolecules (e.g., DNA, RNA, Proteins)

There are no documented studies on the direct interaction of this compound with biomolecules such as DNA, RNA, or proteins.

Probing Biological Pathways using this compound as a Chemical Probe

The utility of this compound as a chemical probe to investigate biological pathways has not been reported.

Non Biological and Materials Science Applications of 2 Chloro 5 Methoxy 4 Methylbenzoic Acid

Use as a Building Block in Polymer Synthesis

Substituted benzoic acids are valuable precursors in the synthesis of various polymers. The carboxylic acid functionality of 2-Chloro-5-methoxy-4-methylbenzoic acid allows it to be used as a monomer in condensation polymerizations to form polyesters and polyamides. The reactivity of the carboxyl group can be leveraged to create linear polymers or be incorporated into more complex polymer architectures. google.com

For instance, poly(benzoic acid) is a linear polymer composed of 1,4-phenylene units, each with a carboxyl group. google.com While this specific polymer is derived from terephthalic acid, it illustrates the principle of using benzoic acid moieties to construct polymer backbones. In the case of this compound, the substituents on the phenyl ring would be expected to influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.

Furthermore, benzoic acid derivatives can be used to modify natural polymers. For example, chitosan (B1678972), a biopolymer, can be chemically modified by acylation with benzoic acid derivatives to enhance its physical properties and solubility in organic solvents. nih.gov This suggests that this compound could potentially be used to functionalize chitosan or other biopolymers, imparting new properties derived from its specific substitution pattern.

The general utility of benzoic acid as a precursor for industrial chemicals like phenol (B47542) and caprolactam, which are themselves monomers for polymers such as phenolic resins and nylon respectively, further underscores the potential role of its derivatives in polymer chemistry. wikipedia.org

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Potential Polymer Properties Influenced by Substituents |

| Polyester | Diol (e.g., ethylene (B1197577) glycol) | Thermal stability, solubility, crystallinity |

| Polyamide | Diamine (e.g., hexamethylenediamine) | Mechanical strength, chemical resistance, moisture absorption |

| Modified Natural Polymer | Chitosan | Solubility, biological activity, processability |

Ligand Chemistry and Coordination Compound Formation

The carboxylate group of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. Carboxylic acids are known to coordinate with a wide variety of metal ions to form metal-organic frameworks (MOFs) and other coordination compounds. uab.cat The coordination can occur in various modes, including monodentate, bidentate chelating, and bridging, leading to a rich diversity of structural motifs from simple mononuclear complexes to extended polymeric structures. uab.cat

The substituents on the aromatic ring of this compound would play a significant role in the properties of the resulting coordination compounds. The electronic effects of the chloro, methoxy (B1213986), and methyl groups can modulate the electron density on the carboxylate, thereby influencing the strength of the metal-ligand bond. Steric hindrance from these groups can also direct the self-assembly process and determine the final architecture of the coordination compound.

Coordination complexes of substituted benzoic acids with transition metals such as zinc(II) and cadmium(II) have been synthesized and shown to exhibit interesting structural and photophysical properties. uab.cat For instance, europium(III) complexes with aromatic carboxylic acids have been investigated for their luminescent properties, where the aromatic ligand acts as an antenna to absorb UV radiation and transfer the energy to the metal center, resulting in characteristic red emission. mdpi.comresearchgate.net The presence of the substituted benzene (B151609) ring in this compound suggests that its metal complexes could also exhibit interesting luminescent behaviors.

Table 2: Examples of Coordination Compounds with Substituted Benzoic Acid Ligands

| Metal Ion | Ligand | Resulting Structure | Potential Application | Reference |

| Europium(III) | p-Methylbenzoic acid | Ternary complex | Luminescent material | researchgate.net |

| Zinc(II) | Benzoic acid | 2D layer and 3D net | Photochemical applications | uab.cat |

| Cadmium(II) | Benzoic acid | 2D layer and 3D net | Photochemical applications | uab.cat |

| Europium(III) | Benzoic acid | Mononuclear complex | Luminescent material | mdpi.com |

Applications in Organic Light-Emitting Diodes (OLEDs) or Other Electronic Materials

Benzoic acid derivatives have found applications in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). These applications can range from improving the properties of conductive polymer electrodes to serving as components of the emissive layers themselves.

One area of application is the treatment of conductive polymers like poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), which is commonly used as a hole-injection layer in OLEDs. Treatment with benzoic acid has been shown to enhance the conductivity of PEDOT:PSS films, leading to improved device performance. nih.gov

Moreover, benzoic acid derivatives can be incorporated into the structure of emitter or host materials in the emissive layer of an OLED. For example, benzophenone-based derivatives, which contain a carbonyl group attached to two phenyl rings, have been extensively studied for their use in OLEDs. nih.gov The benzophenone (B1666685) core can act as an electron-deficient unit, and by attaching various donor groups, molecules with desirable photophysical properties such as thermally activated delayed fluorescence (TADF) can be designed. nih.gov The structure of this compound, with its substituted phenyl ring and carboxyl group, provides a scaffold that could be chemically modified to create novel materials for OLEDs.

The luminescent properties of metal complexes of substituted benzoic acids, as mentioned in the previous section, are also highly relevant to OLED applications. Lanthanide complexes, in particular, are known for their sharp emission spectra and high photoluminescence quantum yields, making them attractive candidates for use as emitters in OLEDs.

Role in Catalysis or Asymmetric Synthesis

The structural motifs present in this compound suggest its potential utility in the field of catalysis, including asymmetric synthesis. Benzoic acid and its derivatives can participate in or influence catalytic reactions in several ways.

Transition-metal catalyzed C-H functionalization is a powerful tool in organic synthesis, and benzoic acids have been used as substrates in such reactions. For example, palladium-catalyzed meta-selective olefination of benzoic acid derivatives has been reported. scispace.com The directing group ability of the carboxylate can be exploited to achieve regioselective transformations of the aromatic ring.

In the realm of asymmetric synthesis, chiral carboxylic acids are valuable as ligands for transition metal catalysts or as organocatalysts themselves. researchgate.netrsc.org While this compound is not chiral, it could serve as a precursor for the synthesis of chiral derivatives. The development of bifunctional organocatalysts has significantly advanced the field of asymmetric synthesis, and these catalysts often incorporate structural elements that can be derived from substituted benzoic acids. nih.gov

Furthermore, the electronic and steric properties of this compound could be exploited in catalyst design. For instance, it could be used to synthesize ligands for metal catalysts where the substituents fine-tune the catalytic activity and selectivity.

Use in Supramolecular Chemistry and Crystal Engineering

Substituted benzoic acids are exemplary building blocks in supramolecular chemistry and crystal engineering due to their ability to form robust and predictable hydrogen-bonding interactions. The carboxylic acid group typically forms a dimeric hydrogen-bonded motif, which is a highly reliable supramolecular synthon. acs.orgacs.org The substituents on the benzene ring then play a crucial role in directing the packing of these dimers into higher-order structures through weaker interactions such as C-H···O, C-H···π, and π···π stacking. rsc.org

The specific substitution pattern of this compound, with its chloro, methoxy, and methyl groups, offers a rich interplay of potential intermolecular interactions that can be exploited in crystal engineering. The chloro group can participate in halogen bonding, while the methoxy group can act as a hydrogen bond acceptor. The methyl group can engage in C-H···π interactions. The combination of these interactions, along with the primary carboxylic acid dimer formation, can lead to the construction of complex and predictable supramolecular architectures.

Studies on related substituted benzoic acids have demonstrated how variations in substituents influence the resulting crystal structures. For example, the crystal structures of ortho-chloro and ortho-methylbenzoic acids show the same hydrogen-bonded ribbons but differ in their packing. rsc.org The self-association of benzoic acid derivatives in solution, which is a precursor to crystallization, is also influenced by the substituents and the solvent. ucl.ac.uk In non-polar solvents, the dimer is the predominant species, while in solvents with hydrogen-bond accepting capabilities, the solvent molecules can compete with the self-association. ucl.ac.uk

The ability to control the assembly of molecules in the solid state is crucial for the design of materials with desired properties, such as nonlinear optical activity, porosity, and specific mechanical or thermal characteristics. The predictable hydrogen-bonding behavior of the carboxylic acid group, combined with the diverse weaker interactions offered by the substituents of this compound, makes it a promising candidate for the rational design of functional crystalline materials.

Table 3: Common Supramolecular Synthons in Substituted Benzoic Acids

| Synthon | Description | Strength |

| Carboxylic Acid Dimer | A pair of hydrogen bonds between two carboxylic acid groups. | Strong |

| C-H···O Interaction | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | Weak |

| π···π Stacking | An attractive, noncovalent interaction between aromatic rings. | Weak |

| Halogen Bond | A noncovalent interaction involving a halogen atom as an electrophilic species. | Weak to Moderate |

Environmental Fate and Degradation Studies of 2 Chloro 5 Methoxy 4 Methylbenzoic Acid Academic Perspective

Photodegradation Pathways and Kinetics in Aqueous Systems

No specific data from academic studies on the photodegradation pathways or kinetics of 2-Chloro-5-methoxy-4-methylbenzoic acid in aqueous systems were found. Research is needed to determine its reactivity towards direct and indirect photolysis, quantum yield, and the identification of photoproducts formed under various environmental conditions.

Biodegradation Mechanisms and Microbial Metabolism

There is a lack of published research identifying specific microbial strains capable of degrading this compound or elucidating the metabolic pathways involved. Studies on the biodegradation of other substituted benzoic acids suggest that processes like demethylation, dechlorination, and ring cleavage are potential, but unconfirmed, routes for this compound.

Transformation Products and Environmental Metabolites in Academic Models

Without photodegradation and biodegradation studies, the transformation products and environmental metabolites of this compound remain unidentified. Academic models and laboratory studies are required to isolate and characterize the potential daughter compounds that could be formed in various environmental compartments.

Adsorption and Leaching Studies in Soil/Sediment Matrices (academic models)

Specific studies determining the adsorption coefficients (such as Kd or Koc) and leaching potential of this compound in different soil and sediment types are not available. Such research is crucial for predicting its mobility and potential for groundwater contamination.

Future Research Directions and Unexplored Avenues for 2 Chloro 5 Methoxy 4 Methylbenzoic Acid

Development of Novel and Sustainable Synthetic Methodologies

Future research into the synthesis of 2-Chloro-5-methoxy-4-methylbenzoic acid is expected to focus on developing more efficient, sustainable, and cost-effective methods. Traditional multi-step syntheses, which may begin with materials like dimethyl terephthalate (B1205515), are often effective but can be lengthy and generate significant waste. thieme-connect.com Modern synthetic strategies offer promising alternatives.

Key areas for future investigation include:

Late-Stage C-H Functionalization: Techniques such as iridium-catalyzed C-H ortho-amination or palladium-catalyzed meta-C-H functionalization could streamline the synthesis process. nih.govnih.govscispace.com These methods allow for the direct introduction of functional groups onto the benzoic acid core, potentially reducing the number of steps required and improving atom economy. Research could focus on adapting these catalytic systems to achieve the specific substitution pattern of this compound with high regioselectivity.

Green Chemistry Principles: A significant research avenue involves the incorporation of green chemistry principles. This includes the use of less hazardous solvents, developing catalyst systems that can be recovered and reused, and designing synthetic routes that minimize waste production. rasayanjournal.co.inresearchgate.net For example, moving away from solvents like carbon tetrachloride, which has been used in chlorination reactions, towards more environmentally benign options is a critical goal. google.com

Table 1: Comparison of Synthetic Methodologies

| Methodology | Potential Advantages for Synthesis | Key Research Challenges |

| Traditional Multi-Step Synthesis | Established and reliable routes. | Often lengthy, lower atom economy, potential for significant waste generation. |

| Late-Stage C-H Functionalization | Fewer synthetic steps, increased efficiency, novel pathways to complex molecules. nih.gov | Achieving high regioselectivity with multiple substituents, catalyst cost and stability. nih.govscispace.com |

| Continuous Flow Synthesis | Enhanced safety, improved reaction control, higher throughput, and better scalability. scispace.com | Initial setup costs, optimization of flow parameters for complex reactions. |

| Sustainable/Green Synthesis | Reduced environmental impact, use of renewable feedstocks, safer reaction conditions. rasayanjournal.co.in | Developing effective and robust green catalysts and solvent systems. |

Advanced Characterization Techniques for Intricate Structural Features

A deeper understanding of the physicochemical properties of this compound requires the application of advanced characterization techniques. While standard methods provide basic structural information, future research will likely employ a combination of sophisticated spectroscopic and computational tools to probe its more intricate features. ijpsjournal.comresearcher.liferesearchgate.net

Future characterization efforts could include:

Solid-State Analysis: Techniques like X-ray crystallography can provide definitive information on the molecule's three-dimensional structure and intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state. ijpsjournal.comwikipedia.org

Solution-State Behavior: Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques (e.g., COSY, HSQC, HMBC) can confirm structural assignments and provide insights into the molecule's conformation in different solvents. ijpsjournal.comacs.org Studies could investigate the self-association of the molecule in solution, determining the propensity to form hydrogen-bonded dimers, which can influence its reactivity and crystallization behavior. acs.orgucl.ac.uk

Computational Modeling: Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations can complement experimental data. ucl.ac.uknih.gov These methods can be used to predict spectroscopic properties, analyze conformational preferences, and understand the energetics of intermolecular interactions, providing a molecular-level picture of the compound's behavior. acs.orgucl.ac.uk

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the exact molecular formula. ijpsjournal.comnih.gov Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which can help in the structural elucidation of related compounds or metabolites in future studies. ijpsjournal.com

Table 2: Advanced Characterization Techniques and Their Applications

| Technique | Information Gained | Relevance to this compound |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, crystal packing. wikipedia.org | Elucidating intermolecular interactions and solid-state conformation. |

| 2D NMR Spectroscopy | Detailed connectivity of atoms, spatial relationships between protons and carbons. ijpsjournal.com | Unambiguous structural confirmation and conformational analysis in solution. |

| FTIR & Raman Spectroscopy | Information on molecular vibrations and functional groups. ijpsjournal.comnih.gov | Studying hydrogen bonding dynamics and identifying specific vibrational modes. |

| Computational Modeling (DFT/MD) | Electronic structure, optimized geometry, interaction energies, dynamic behavior. ucl.ac.uknih.gov | Predicting properties and understanding the influence of substituents on structure. |

Exploration of Undiscovered Biological Targets and Mechanisms (pre-clinical)

Substituted benzoic acids are a well-established scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. preprints.orgresearchgate.net Future pre-clinical research on this compound and its derivatives could uncover novel therapeutic applications. The specific arrangement of chloro, methoxy (B1213986), and methyl groups provides a unique electronic and steric profile that could be exploited for selective interaction with biological targets.

Potential avenues for pre-clinical exploration include:

Enzyme Inhibition: Many benzoic acid derivatives act as enzyme inhibitors. nih.gov Future studies could screen this compound against various enzyme families, such as kinases, proteases, or metabolic enzymes, that are implicated in diseases like cancer or diabetes. nih.gov For example, derivatives of benzoic acid have been investigated as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov

Modulation of Cellular Pathways: Research could investigate the compound's effect on key cellular signaling pathways. Benzoic acid derivatives have been found to modulate the proteostasis network, which is involved in protein degradation and is often deregulated in aging and age-related diseases. mdpi.com

Antimicrobial Activity: The general class of phenolic compounds, including substituted benzoic acids, is known for antimicrobial properties. rasayanjournal.co.in Screening this compound against a panel of pathogenic bacteria and fungi could identify potential new leads for anti-infective agents.

Structure-Activity Relationship (SAR) Studies: A systematic approach would involve synthesizing a library of analogues of this compound to establish clear structure-activity relationships. This would help in optimizing potency and selectivity for any identified biological targets.

Table 3: Potential Pre-clinical Research Areas

| Research Area | Rationale | Example Targets/Pathways |

| Oncology | Substituted benzoic acids are known to inhibit proteins involved in cancer cell survival. preprints.orgnih.gov | Anti-apoptotic proteins (Mcl-1, Bfl-1), Tyrosine kinases. |

| Neurodegenerative Diseases | Some benzoic acid derivatives inhibit enzymes implicated in diseases like Alzheimer's. nih.gov | Acetylcholinesterase, Carbonic anhydrase. |

| Metabolic Disorders | Benzamide derivatives have shown potential as antidiabetic agents. nih.gov | α-glucosidase, α-amylase, Glucokinase activators. |

| Anti-Aging | Compounds that modulate cellular protein degradation pathways are of interest. mdpi.com | Proteasome and Autophagy-Lysosome pathways. |

Innovation in Materials Science Applications

The application of benzoic acid and its derivatives extends into materials science, where they are used as precursors and building blocks for various functional materials. wikipedia.orgresearchgate.net The specific substituents on this compound could be harnessed to create novel materials with tailored properties.

Future research in this area could focus on:

Polymer Synthesis: The compound could be explored as a monomer or a modifying agent in the synthesis of high-performance polymers such as polyesters or polyamides. The presence of the chloro, methoxy, and methyl groups could influence the polymer's thermal stability, solubility, mechanical strength, and optical properties.

Coatings and Resins: Benzoic acid is used to improve the properties of alkyd resins, enhancing gloss, hardness, and water resistance in coatings. justlonghealth.comannexechem.com Investigating how the specific substitution pattern of this compound affects these properties could lead to the development of advanced protective coatings.

Plasticizers: Benzoate esters are important plasticizers for resins like PVC. wikipedia.orgjustlonghealth.com Synthesizing esters from this compound and evaluating their performance as plasticizers could open up new applications in the plastics industry.

Addressing Challenges in the Synthesis and Application of Substituted Benzoic Acids

Despite their potential, the synthesis and application of polysubstituted benzoic acids like this compound are not without challenges. Future research must address these hurdles to fully realize their utility.

Synthetic Selectivity: A primary challenge is achieving complete regioselectivity during synthesis. nih.gov The functionalization of an aromatic ring with multiple substituents requires precise control to ensure the correct isomer is formed. Developing catalytic systems that can selectively functionalize specific C-H bonds in the presence of other directing groups is a major goal. nih.govresearchgate.net For instance, functionalizing the positions ortho, meta, or para to the carboxylic acid group can be difficult to control, especially on an already substituted ring. nih.govscispace.com